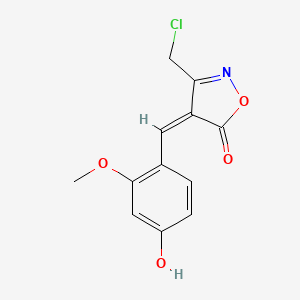![molecular formula C21H13F3N4O2S2 B12342561 5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3-[2-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12342561.png)
5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3-[2-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3-{[2-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound It features a unique combination of thiophene, oxadiazole, and thienopyrimidinone moieties, making it a subject of interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3-{[2-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions. The process begins with the preparation of the thiophene and oxadiazole intermediates, followed by their coupling with the thienopyrimidinone core. Key steps include:
Formation of Thiophene Intermediate: Thiophene derivatives are synthesized through the Vilsmeier-Haack reaction, involving the formylation of thiophene.
Oxadiazole Synthesis: The oxadiazole ring is formed via cyclization reactions, often using hydrazides and carboxylic acids under dehydrating conditions.
Coupling Reactions: The thiophene and oxadiazole intermediates are coupled with the thienopyrimidinone core using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and oxadiazole moieties.
Reduction: Reduction reactions can target the oxadiazole ring, converting it to corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and thienopyrimidinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Amines and reduced oxadiazole derivatives.
Substitution: Various substituted thiophene and thienopyrimidinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions.
Material Science: Used in the development of organic semiconductors and conductive polymers.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Antimicrobial Activity: Exhibits activity against a range of bacterial and fungal pathogens.
Medicine
Anticancer: Shows promise as an anticancer agent by inducing apoptosis in cancer cells.
Anti-inflammatory: Potential use in treating inflammatory diseases.
Industry
Pharmaceuticals: Used in the synthesis of drug candidates.
Agriculture: Potential application as a pesticide or herbicide.
Mecanismo De Acción
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: Binds to active sites of enzymes, inhibiting their activity.
Receptor Modulation: Interacts with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: Inserts between DNA base pairs, affecting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3H-thieno[2,3-d]pyrimidin-4-one
- 6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3-{[2-(trifluoromethyl)phenyl]methyl}-3H-thieno[2,3-d]pyrimidin-4-one
Uniqueness
- Structural Complexity : The presence of multiple heterocyclic rings and functional groups.
- Biological Activity : Exhibits a broader range of biological activities compared to similar compounds.
- Synthetic Accessibility : More challenging to synthesize due to the complexity of the synthetic routes.
This detailed article provides a comprehensive overview of 5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3-{[2-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C21H13F3N4O2S2 |
|---|---|
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
5-methyl-6-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-3-[[2-(trifluoromethyl)phenyl]methyl]thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H13F3N4O2S2/c1-11-15-19(32-16(11)18-26-17(27-30-18)14-7-4-8-31-14)25-10-28(20(15)29)9-12-5-2-3-6-13(12)21(22,23)24/h2-8,10H,9H2,1H3 |
Clave InChI |
UAPNHCDXPRPSAU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=CC=C3C(F)(F)F)C4=NC(=NO4)C5=CC=CS5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


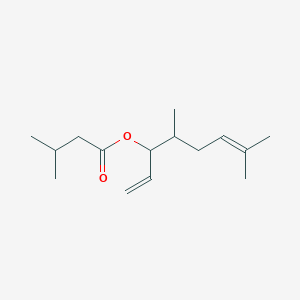
![(Z)-ethyl 2-(3-phenylacrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12342485.png)

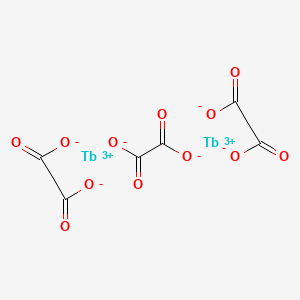
![N-(4-ethylphenyl)-2-(4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)acetamide](/img/structure/B12342508.png)
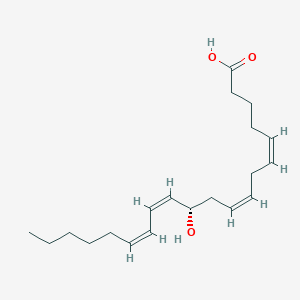
![2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12342515.png)

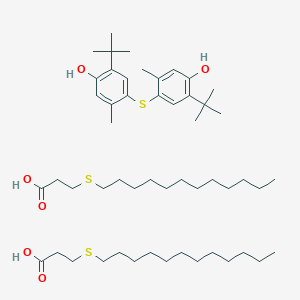
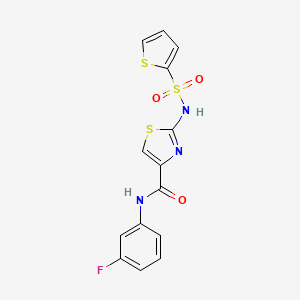
![(2Z)-7-(diethylamino)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B12342537.png)
![2-(4-{1-[(2,5-dimethylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}phenyl)-N-(2-methoxyethyl)acetamide](/img/structure/B12342545.png)
![2-Chloro-5-[(2,6-dichloropyrimidin-4-yl)methylamino]benzoic acid](/img/structure/B12342551.png)
